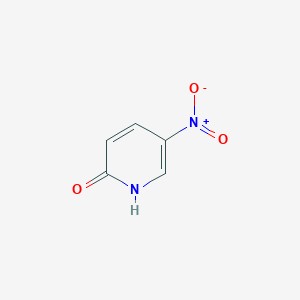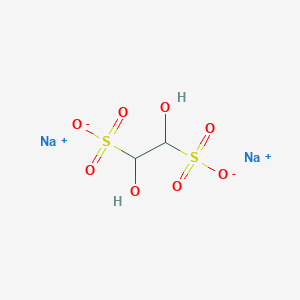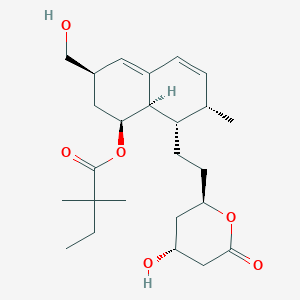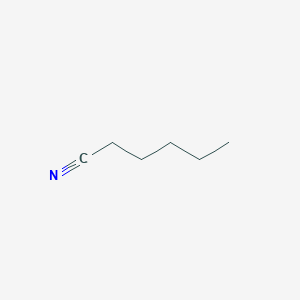
2-ヒドロキシ-5-ニトロピリジン
概要
説明
2-Hydroxy-5-nitropyridine is a chemical compound with the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol . It is also known by other names such as 5-Nitro-2-hydroxypyridine and 5-Nitro-2-pyridinol . This compound appears as yellow needle-like crystals and has a melting point of 188-191°C . It is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
科学的研究の応用
2-Hydroxy-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
2-Hydroxy-5-nitropyridine is a chemical compound with the formula C5H4N2O3
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-5-nitropyridine. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place . .
生化学分析
Biochemical Properties
It is known to be used as a catalyst in imidazolide couplings
Cellular Effects
Safety data indicates that it may cause irritation to the eyes, skin, and respiratory system
Molecular Mechanism
It is known to be involved in imidazolide couplings
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Hydroxy-5-nitropyridine in laboratory settings. It is known to be stable under normal temperature and pressure conditions .
Metabolic Pathways
It is known to be used in the synthesis of certain compounds
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-nitropyridine can be synthesized through a one-pot synthesis method. The process involves adding 2-aminopyridine to concentrated sulfuric acid in batches, maintaining the temperature between 10-20°C. Concentrated nitric acid is then added, and the temperature is kept at 40-50°C while stirring. After nitration, the reaction solution is quenched with water, and a sodium nitrite aqueous solution is added at 0-10°C for diazotization. The solution is then adjusted with ammonia water, filtered, and the filter cake is dried to obtain the product .
Industrial Production Methods
The industrial production of 2-Hydroxy-5-nitropyridine typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling reaction conditions and minimizing waste. The continuous operation of nitration and diazotization reactions reduces wastewater generation and production costs .
化学反応の分析
Types of Reactions
2-Hydroxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Various nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-nitropyridine
- 5-Chloro-2-hydroxypyridine
- 2-Hydroxy-3-methyl-5-nitropyridine
- 4-Chloro-3-nitropyridine
- 2-Amino-3-hydroxypyridine
Uniqueness
2-Hydroxy-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-2-1-4(3-6-5)7(9)10/h1-3H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWSQIMYNVLGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202527 | |
| Record name | 5-Nitropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5418-51-9 | |
| Record name | 5-Nitro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitropyridin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5418-51-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5418-51-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROPYRIDIN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3L3D7HP42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Hydroxy-5-nitropyridine has the molecular formula C5H4N2O3 and a molecular weight of 140.09 g/mol.
A: Several spectroscopic methods have been employed, including: * UV/Vis Spectroscopy: Reveals the compound's electronic transitions and tautomeric equilibria in various solvents. [, ] * NMR Spectroscopy (1H and 13C): Provides structural information, though differentiating tautomers can be challenging. [] * Infrared (IR) Spectroscopy: Offers insights into the functional groups present and the dominant tautomeric form. []
A: Yes, it exists in equilibrium with its tautomeric form, 2-oxo-5-nitropyridine. The equilibrium position is influenced by the solvent. [, ] UV/Vis spectroscopy has been particularly useful in quantifying the amounts of each tautomer in different solvents. []
A: Research has identified 2-hydroxy-5-nitropyridine as a safe and effective catalyst for promoting imidazolide couplings. [] It demonstrates comparable effectiveness to the widely used 1-hydroxybenzotriazole while exhibiting a better safety profile. []
A: Studies on Trichomonas vaginalis have shown that resistance to 2-hydroxy-5-nitropyridine can develop. [] Importantly, this resistance is accompanied by cross-resistance to other 5-nitropyridines and pyrimidines, suggesting a common mechanism of action at a specific target site. []
A: Yes, theoretical studies using SCF-CI calculations have been performed. These calculations have been used to estimate the energy difference between tautomeric forms, providing insights into their relative stability. [] Additionally, DFT calculations have been employed to investigate the compound's vibrational frequencies and further characterize its structure. []
A: * High-Performance Liquid Chromatography (HPLC): This technique, often coupled with mass spectrometry (HPLC/MS), enables separation and identification of 2-hydroxy-5-nitropyridine and its metabolites. [] * Polarography: This electrochemical method has been successfully applied for the determination of 2-hydroxy-5-nitropyridine and its derivatives, especially in analyzing column effluents. []
A: Several synthetic routes have been explored, including: * Starting from commercially available 2-hydroxy-5-nitropyridine. [, ] * Conversion of 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine. [] * Reaction of 5-nitropyridine-2-sulfonic acid with appropriate nucleophiles. []
A: Research suggests applications in: * Antiviral Agents: Derivatives of 2-hydroxy-5-nitropyridine, particularly its ribose-containing analogs, have demonstrated anti-hepatitis C virus activity in vitro. [] * Sweetener Synthesis: It serves as a key intermediate in the synthesis of high-potency sweeteners, showcasing its versatility in organic synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)




![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)







